molecular formula C21H19N3O4 B5679675 N-(4-acetylphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(4-acetylphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5679675
M. Wt: 377.4 g/mol
InChI Key: AHHAWWGZEFMZEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex acetamide derivatives typically involves multi-step reactions that include acetylation, ethylation, and condensation processes. For example, Gong Fenga (2007) discussed the synthesis of a related compound, emphasizing improvements in technical methods for reduction, acetylation, and ethylation, which could be applicable to the synthesis of our target compound (Gong Fenga, 2007).

Molecular Structure Analysis

The crystal structure analysis is crucial for understanding the spatial arrangement and bonding interactions within the compound. Studies on related acetamides have revealed diverse crystal packing and hydrogen bonding patterns, which influence the stability and reactivity of these compounds. For instance, Bąkowicz and Turowska-Tyrk (2010) and Nayak et al. (2014) provide detailed crystallographic data on similar acetamide derivatives, which could offer insights into the molecular structure of our compound (Bąkowicz & Turowska-Tyrk, 2010); (Nayak et al., 2014).

Chemical Reactions and Properties

The reactivity of acetamide derivatives towards various chemical transformations, including cyclization, condensation, and hydrogenation reactions, is of particular interest. For example, the work by Galeazzi et al. (1996) on the oxidative cyclisation of acetoacetamides could provide valuable insights into the chemical reactions involving our target compound (Galeazzi, Mobbili, & Orena, 1996).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-14(25)15-6-8-17(9-7-15)22-20(26)13-24-21(27)11-10-19(23-24)16-4-3-5-18(12-16)28-2/h3-12H,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHAWWGZEFMZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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